4-Ethoxycarbonyl-3'-nitrobenzophenone

Übersicht

Beschreibung

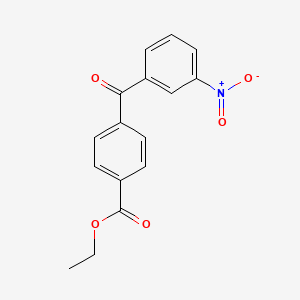

4-Ethoxycarbonyl-3'-nitrobenzophenone (CAS 890098-31-4) is a benzophenone derivative featuring an ethoxycarbonyl (-COOEt) group at the 4-position and a nitro (-NO₂) group at the 3'-position. Its molecular formula is C₁₆H₁₃NO₅, with a molecular weight of 299.28 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals. Its synthesis often involves Friedel-Crafts acylation or condensation reactions, similar to methods reported for structurally related benzophenones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonyl-3’-nitrobenzophenone typically involves the reaction of 4-ethoxycarbonylbenzoyl chloride with 3-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of 4-Ethoxycarbonyl-3’-nitrobenzophenone may involve more efficient and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxycarbonyl-3’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The benzophenone core can undergo oxidation reactions to form corresponding quinones.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-Ethoxycarbonyl-3’-aminobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Oxidation: Quinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethoxycarbonyl-3’-nitrobenzophenone has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a probe in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 4-Ethoxycarbonyl-3’-nitrobenzophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Variations

Positional isomerism significantly impacts physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electronic Effects : The ethoxycarbonyl group (-COOEt) is electron-withdrawing, enhancing electrophilic reactivity at the benzene ring compared to methyl (-CH₃) or methoxy (-OCH₃) groups .

- Solubility : Ethoxycarbonyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to chloro- or nitro-substituted analogs due to increased polarity .

- Synthetic Utility: this compound is preferred in pharmaceutical synthesis (e.g., acronycine derivatives ), whereas chloro-substituted analogs are used in catalysis and material science .

Reactivity and Functional Group Interactions

- Nitro Group: The nitro group at the 3'-position in this compound facilitates reduction to amines, a key step in synthesizing bioactive molecules . In contrast, 4-Chloro-3-nitrobenzophenone undergoes nucleophilic aromatic substitution due to the electron-deficient chloro-nitro system .

- Ethoxycarbonyl vs. Methyl: Ethoxycarbonyl derivatives are more reactive in hydrolysis and condensation reactions than methyl-substituted analogs (e.g., 3,4-Dimethyl-3'-nitrobenzophenone), which are sterically hindered .

Market and Industrial Relevance

- Pharmaceuticals: this compound is critical in synthesizing anticancer agents (e.g., acronycine) , while 4-Chloro-3-nitrobenzophenone dominates chemical research due to its versatility in cross-coupling reactions .

- Regional Demand: Asia-Pacific leads in production and consumption of benzophenone derivatives, driven by pharmaceutical manufacturing in China and India . Europe and North America focus on high-purity analogs for R&D .

Biologische Aktivität

4-Ethoxycarbonyl-3'-nitrobenzophenone (ECNB) is an organic compound with significant potential in various biological applications due to its unique structural features. This compound, characterized by the presence of an ethoxycarbonyl group and a nitro group, has been the subject of research focusing on its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₃N₁O₅

- Molecular Weight : Approximately 299.28 g/mol

- Structural Features :

- Ethoxycarbonyl group at the 4-position

- Nitro group at the 3'-position

These structural characteristics contribute to its reactivity and biological activity, making it a valuable compound for synthetic organic chemistry and potential therapeutic applications.

The biological activity of ECNB is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may modulate various biochemical pathways, particularly those involved in inflammation and microbial growth. The compound's mechanism involves:

- Reduction : The nitro group can be converted to an amino group, leading to derivatives with different biological properties.

- Substitution Reactions : The ethoxycarbonyl group can participate in nucleophilic substitution, allowing for further functionalization.

- Oxidation : The benzophenone core may undergo oxidation to form quinone derivatives, which are known for their biological activities.

Anticancer Activity

Research has indicated that ECNB exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : Human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HL-60 (leukemia).

- IC50 Values : The concentration required to inhibit cell growth by 50% showed promising results, indicating selective cytotoxicity towards cancer cells compared to normal cells.

A study reported that compounds related to ECNB exhibited preferential selectivity towards cancer cells, suggesting that they could be developed into effective anticancer agents .

Antinociceptive Activity

ECNB has also been investigated for its antinociceptive properties. Studies have shown:

- Low Toxicity : The synthesized derivatives of ECNB displayed pronounced antinociceptive activity with low toxicity levels, making them suitable candidates for pain management therapies .

- Mechanism : The exact mechanism by which ECNB exerts its antinociceptive effects is still under investigation but may involve modulation of pain pathways at the molecular level.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Ethoxycarbonylbenzophenone | Lacks nitro group | Different reactivity |

| 3-Nitrobenzophenone | Lacks ethoxycarbonyl group | Affects solubility and reactivity |

| 4-Aminobenzophenone | Contains amino group | Different biological activities |

| This compound | Unique combination of ethoxycarbonyl and nitro groups | Exhibits anticancer and antinociceptive properties |

This table highlights the unique aspects of ECNB compared to similar compounds, emphasizing its versatile applications in research and potential therapeutic uses.

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the antiproliferative effects of ECNB on various tumor cell lines, revealing significant cytotoxicity with lower IC50 values compared to non-cancerous cells .

- Further investigations into the selectivity of ECNB towards cancer cells indicated a preferential action that could minimize side effects associated with traditional chemotherapeutics.

-

Antinociceptive Research :

- Experimental models demonstrated that derivatives of ECNB exhibited significant pain relief in animal models without the typical side effects associated with opioids .

Eigenschaften

IUPAC Name |

ethyl 4-(3-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-22-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(10-13)17(20)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXAUUIRPSPUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641522 | |

| Record name | Ethyl 4-(3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-31-4 | |

| Record name | Ethyl 4-(3-nitrobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.